4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine
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Overview
Description
4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a biphenyl group attached to the pyrimidine ring, along with an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl is reacted with a halogenated pyrimidine in the presence of a palladium catalyst.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a nucleophilic substitution reaction using ethylsulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Ethylsulfonyl chloride, various nucleophiles, and suitable bases under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine: This compound is a potent LRRK2 inhibitor with applications in Parkinson’s disease research.
4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine: Known for its use as an mTOR kinase and PI3 kinase inhibitor.
Thieno[3,2-d]pyrimidin-4-amine: Inhibits Cyt-bd oxidase and is studied for its potential in tuberculosis treatment.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a biphenyl group and an ethylsulfonyl group attached to the pyrimidine ring sets it apart from other similar compounds, providing unique opportunities for research and application.
Properties
Molecular Formula |
C18H17N3O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(4-phenylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H17N3O2S/c1-2-24(22,23)16-12-20-18(19)21-17(16)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,19,20,21) |
InChI Key |
XDSIJCXGVJRMGN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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